alpha-conotoxin PnIA

Übersicht

Beschreibung

Alpha-conotoxin PnIA is a peptide neurotoxin isolated from the venom of the marine cone snail species, Conus pennaceus. This compound is part of the alpha-conotoxin family, which is known for its ability to selectively target and block nicotinic acetylcholine receptors (nAChRs) in the nervous system . This compound specifically targets neuronal nAChRs, distinguishing it from other alpha-conotoxins that may target skeletal muscle subtypes .

Wirkmechanismus

Target of Action

Alpha-conotoxin PnIA primarily targets the nicotinic acetylcholine receptors (nAChRs), which are found both in the neuromuscular junction and central nervous system . These receptors play a crucial role in transmitting signals in the nervous system. This compound is a selective antagonist of α3β2 nAChR receptors .

Mode of Action

This compound interacts with its targets, the nAChRs, by binding to a small pocket situated above the β9/β10 hairpin of the (+) α7 nAChR . This interaction blocks the receptors, preventing the transmission of signals . The structure of PnIA is characterized by distinct hydrophobic and polar surfaces, a separation of the sole positive and negative charges, a hydrophobic region, and a protruding tyrosine side chain . These features may be important for the specific interaction of PnIA with neuronal nAChR .

Biochemical Pathways

The action of this compound affects the biochemical pathways associated with the function of nAChRs. By blocking these receptors, it disrupts the normal flow of signals in the nervous system . The exact downstream effects of this disruption can vary depending on the specific subtype of nAChR that is targeted and the location of these receptors in the body.

Pharmacokinetics

The compact architecture of the pnia toxin provides a rigid framework for presentation of chemical groups that are required for activity . This structure, along with its distinct hydrophobic and polar surfaces, may influence its bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of nAChRs, which prevents the transmission of signals in the nervous system . This can have various effects at the molecular and cellular level, depending on the specific subtype of nAChR that is targeted. For example, it has been shown that alpha-conotoxins and alpha-cobratoxin can promote the proliferation of C6 glioma cells .

Biochemische Analyse

Biochemical Properties

Alpha-Conotoxin PnIA blocks mammalian alpha-3-beta-2/CHRNA3-CHRNB2 and alpha-7/CHRNA7 nAChRs . It interacts with a hydrophobic pocket between two acetylcholine receptor subunits . The 16-residue peptides PnIA and PnIB from Conus pennaceus incorporate the same disulfide framework as other alpha-conotoxins .

Cellular Effects

This compound exhibits low cytotoxicity but enhances the antitumor effect of certain inhibitors . For instance, it enhances the antitumor effect of baicalein 1.4-fold after 24 hours and that of nordihydroguaiaretic acid 1.8–3.9-fold after 48 hours of cell cultivation .

Molecular Mechanism

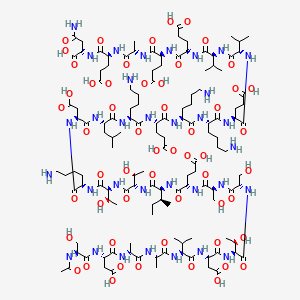

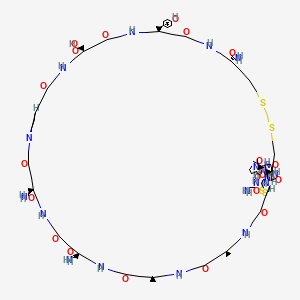

The crystal structure of synthetic this compound incorporates a beta turn followed by two alpha-helical turns . The conformation is stabilized by two disulfide bridges that form the interior of the molecule, with all other side chains oriented outwards . These features may be important for the specific interaction of this compound with neuronal nAChR .

Temporal Effects in Laboratory Settings

The effects of this compound vary over time. For instance, it enhances the antitumor effect of baicalein 1.4-fold after 24 hours and that of nordihydroguaiaretic acid 1.8–3.9-fold after 48 hours of cell cultivation .

Dosage Effects in Animal Models

In vivo, baicalein, Alpha-Conotoxins MII and PnIA inhibit Ehrlich carcinoma growth and increase mouse survival . These effects are greatly enhanced by the combined application of Alpha-Conotoxin MII with indomethacin or Conotoxin PnIA with baicalein .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Alpha-conotoxin PnIA can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under mildly basic conditions to facilitate the coupling reactions. The disulfide bridges, which are crucial for the structural integrity of the peptide, are formed through oxidative folding .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then subjected to oxidative folding to ensure the correct disulfide bridge formation. The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Alpha-Conotoxin PnIA durchläuft hauptsächlich Oxidationsreaktionen, um seine Disulfidbrücken zu bilden. Diese Reaktionen sind unerlässlich, damit das Peptid seine biologisch aktive Konformation erreicht .

Häufige Reagenzien und Bedingungen: Die oxidative Faltung von this compound wird typischerweise in einem wässrigen Puffer durchgeführt, der Oxidationsmittel wie Wasserstoffperoxid oder Iod enthält. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Bildung der korrekten Disulfidbrücken ohne Überoxidation sicherzustellen .

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das korrekt gefaltete this compound mit seinem nativen Disulfidbrückenmuster. Falsch gefaltete Isomere können ebenfalls gebildet werden, werden aber typischerweise während des Reinigungsprozesses abgetrennt und verworfen .

Wissenschaftliche Forschungsanwendungen

Alpha-Conotoxin PnIA hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Modellverbindung für die Untersuchung von Peptidsynthese- und Faltungsmechanismen.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es an nicotinische Acetylcholin-Rezeptoren (nAChRs) im Nervensystem bindet und diese blockiert. Diese Bindung verhindert die normale Wirkung von Acetylcholin, einem Neurotransmitter, wodurch die Signalübertragung an der Synapse gehemmt wird . Die molekularen Zielstrukturen von this compound sind die Alpha3beta2- und Alpha7-Subtypen von nAChRs . Die Struktur des Peptids, die durch unterschiedliche hydrophobe und polare Oberflächen gekennzeichnet ist, ermöglicht seine spezifische Wechselwirkung mit diesen Rezeptorsubtypen .

Vergleich Mit ähnlichen Verbindungen

Alpha-Conotoxin PnIA ist unter den Alpha-Conotoxinen einzigartig, da es speziell auf neuronale nAChRs zielt, anstatt auf Skelettmuskel-Subtypen. Ähnliche Verbindungen sind:

Alpha-Conotoxin PnIB: Ein weiteres Peptid aus Conus pennaceus, das ebenfalls auf neuronale nAChRs zielt, jedoch mit unterschiedlicher Subtyp-Selektivität.

Alpha-Conotoxin MII: Isoliert aus Conus magus, dieses Peptid zielt auf den Alpha3beta2-nAChR-Subtyp, unterscheidet sich jedoch in seiner Aminosäuresequenz und seinem Disulfidbrückenmuster.

Alpha-Conotoxin ImI: Aus Conus imperialis, dieses Peptid zielt auf den Alpha7-nAChR-Subtyp und wird als pharmakologisches Werkzeug zur Untersuchung dieses Rezeptors verwendet.

Die einzigartige Sequenz und das Disulfidbrückenmuster von this compound tragen zu seinen spezifischen Rezeptorinteraktionen und seiner biologischen Aktivität bei, was es zu einem wertvollen Werkzeug in der Neurowissenschaftlichen Forschung macht .

Eigenschaften

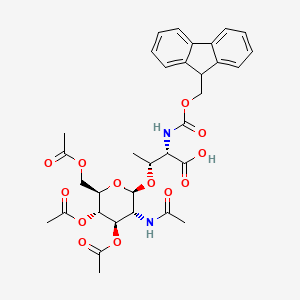

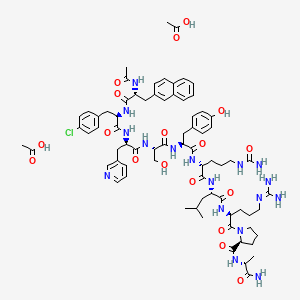

IUPAC Name |

2-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,42S,48S,51S,56R)-56-[(2-aminoacetyl)amino]-21,24-bis(2-amino-2-oxoethyl)-6-carbamoyl-51-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-27,30-dimethyl-48-(2-methylpropyl)-8,11,14,20,23,26,29,32,35,41,47,50,53,55-tetradecaoxo-3,4,58,59-tetrathia-7,10,13,19,22,25,28,31,34,40,46,49,52,54-tetradecazapentacyclo[31.20.7.015,19.036,40.042,46]hexacontan-12-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H95N19O22S4/c1-29(2)18-37-63(104)84-17-7-10-46(84)65(106)83-16-6-9-45(83)62(103)81-42-27-110-108-26-41(72-49(89)23-66)59(100)80-43(60(101)78-39(24-85)57(98)76-37)28-109-107-25-40(51(69)92)79-54(95)34(19-32-11-13-33(86)14-12-32)74-56(97)36(22-50(90)91)75-61(102)44-8-5-15-82(44)64(105)38(21-48(68)88)77-55(96)35(20-47(67)87)73-53(94)31(4)70-52(93)30(3)71-58(42)99/h11-14,29-31,34-46,85-86H,5-10,15-28,66H2,1-4H3,(H2,67,87)(H2,68,88)(H2,69,92)(H,70,93)(H,71,99)(H,72,89)(H,73,94)(H,74,97)(H,75,102)(H,76,98)(H,77,96)(H,78,101)(H,79,95)(H,80,100)(H,81,103)(H,90,91)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVGEYBNLLGGBG-MVPSLEAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(C(=O)N3)NC(=O)CN)C(=O)NC(C(=O)N1)C)CC(C)C)CO)C(=O)N)CC6=CC=C(C=C6)O)CC(=O)O)CC(=O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)NC(=O)CN)C(=O)N[C@H](C(=O)N1)C)CC(C)C)CO)C(=O)N)CC6=CC=C(C=C6)O)CC(=O)O)CC(=O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H95N19O22S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1622.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705300-84-1 | |

| Record name | n/a | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary target of α-conotoxin PnIA and how does it exert its effect?

A1: α-Conotoxin PnIA is a potent antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) [, , , , , , , , ]. By binding to these receptors, it prevents the binding of acetylcholine, the endogenous neurotransmitter, ultimately inhibiting the normal function of these ion channels [, , ].

Q2: Which specific nAChR subtype does α-conotoxin PnIA show preference for?

A2: While α-conotoxin PnIA can inhibit various nAChR subtypes, it exhibits a higher affinity for the α3β2 subtype compared to the α7 subtype [, , ]. This selectivity makes it a valuable tool for studying the roles of different nAChR subtypes in neuronal signaling.

Q3: How does the structure of α-conotoxin PnIA contribute to its activity and selectivity?

A3: α-Conotoxin PnIA adopts a compact structure stabilized by two disulfide bridges, forming a core scaffold observed in other neuronal α-conotoxins [, , ]. This scaffold supports two loops that present crucial amino acid side chains for interaction with nAChRs. Notably, residue 10 plays a significant role in determining subtype selectivity. For example, substituting Alanine with Leucine at position 10 ([A10L]PnIA) increases its affinity for the α7 subtype [, ].

Q4: What techniques are employed to study the structure and interaction of α-conotoxin PnIA with nAChRs?

A4: Researchers utilize a combination of techniques to elucidate the structural features and binding mechanism of α-conotoxin PnIA. Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining its solution structure, revealing the presence of β-turns and a 310 helix [, ]. X-ray crystallography provides high-resolution structures, highlighting the conserved disulfide framework [, ]. Furthermore, studies involving chimeric nAChR subunits and point mutations help pinpoint the specific amino acid residues crucial for toxin binding and subtype selectivity [].

Q5: Has α-conotoxin PnIA been used to investigate the functional properties of nAChRs?

A5: Yes, α-conotoxin PnIA has been instrumental in dissecting the components of the nicotinic acetylcholine-induced current in mammalian parasympathetic neurons []. It has also been used in studies to understand the different states of the α7 nAChR, particularly in the context of the α7-L247T mutation, which exhibits altered desensitization properties [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[1-[2-[[2-[[6-amino-2-[[2-[[1-[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-[[1-[[1-[2-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612317.png)

![[Arg8]Vasopressin TFA](/img/structure/B612326.png)